REACTION_CXSMILES
|
Cl.Cl.[NH2:3][C:4]1[CH:5]=[CH:6][C:7]2[S:11][C:10]([CH3:12])=[N:9][C:8]=2[CH:13]=1.[F:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:29]=[CH:28][C:24]([C:25](O)=[O:26])=[C:23]([CH3:30])[N:22]=2)=[CH:17][CH:16]=1>CN(C)C1C=CN=CC=1.C(Cl)Cl>[F:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:29]=[CH:28][C:24]([C:25]([NH:3][C:4]3[CH:5]=[CH:6][C:7]4[S:11][C:10]([CH3:12])=[N:9][C:8]=4[CH:13]=3)=[O:26])=[C:23]([CH3:30])[N:22]=2)=[CH:17][CH:16]=1 |f:0.1.2|
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Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NC=1C=CC2=C(N=C(S2)C)C1
|
Name
|
|
Quantity
|
96 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(=C(C(=O)O)C=C1)C
|
Name
|
1-(3-dimethyl-aminopropyl)-3-ethylcarbodiimide hydrochloride
|
Quantity
|
119 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified directly by column chromatography
|
Type
|
WASH
|
Details
|
eluting with a 0-10% MeOH/DCM gradient
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(=C(C(=O)NC=2C=CC3=C(N=C(S3)C)C2)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |